Cas no 1033702-58-7 (Licofelone Acyl-β-D-glucuronide)

リコフェロン アシル-β-D-グルクロニドは、非ステロイド性抗炎症薬(NSAID)の代謝物であり、特にシクロオキシゲナーゼ(COX)と5-リポキシゲナーゼ(5-LOX)の二重阻害作用を示すユニークな特性を有しています。この化合物は、従来のNSAIDに比べて消化管への副作用が少ないことが特徴で、抗炎症作用と鎮痛作用を兼ね備えています。また、グルクロニド化により水溶性が向上しており、体内での代謝と排泄が効率的に行われる利点があります。これらの特性から、関節炎や炎症性疾患の治療における有用性が期待されています。

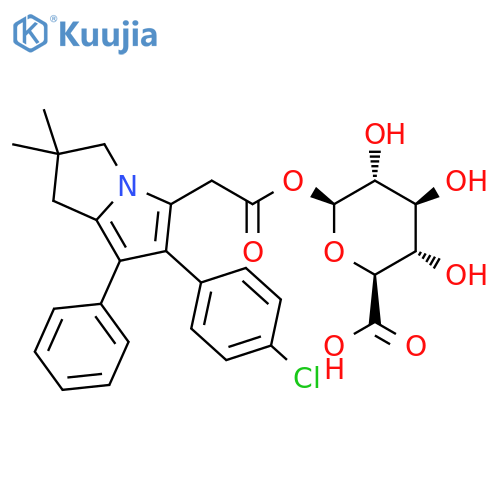

1033702-58-7 structure

商品名:Licofelone Acyl-β-D-glucuronide

Licofelone Acyl-β-D-glucuronide 化学的及び物理的性質

名前と識別子

-

- Licofelone Acyl-β-D-glucuronide

- (2S,3S,4S,5R,6S)-6-[2-[2-(4-chlorophenyl)-6,6-dimethyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

- Licofelone M1 Metabolite

- Licofelone Acyl--D-glucuronide

- 1-[6-(4-Chlorophenyl)-2,3-dihydro-2,2-diMethyl-7-phenyl-1H-pyrrolizine-5-acetate] β-D-Glucopyranuronic Acid

- beta-D-Glucopyranuronic acid 1-[6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate]

- Licofelone Acyl-?-D-glucuronide

- .BETA.-D-GLUCOPYRANURONIC ACID, 1-(6-(4-CHLOROPHENYL)-2,3-DIHYDRO-2,2-DIMETHYL-7-PHENYL-1H-PYRROLIZINE-5-ACETATE)

- beta-D-Glucopyranuronic acid, 1-(6-(4-chlorophenyl)-2,3-dihydro-2,2-dimethyl-7-phenyl-1H-pyrrolizine-5-acetate)

- Licofelone Acyl-

- 1033702-58-7

- Licofelone metabolite M1

- DTXSID00857930

- MJP7D4B979

- 1-O-{[6-(4-Chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]acetyl}-beta-D-glucopyranuronic acid

- A-D-glucuronide

- UNII-MJP7D4B979

- LICOFELONE ACYL-BETA-D-GLUCURONIDE

-

- インチ: InChI=1S/C29H30ClNO8/c1-29(2)13-19-22(15-6-4-3-5-7-15)21(16-8-10-17(30)11-9-16)18(31(19)14-29)12-20(32)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h3-11,23-26,28,33-35H,12-14H2,1-2H3,(H,36,37)/t23-,24-,25+,26-,28+/m0/s1

- InChIKey: WHKFJCYVPLCOGR-NLMMERCGSA-N

- ほほえんだ: CC1(CC2=C(C(=C(N2C1)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5)C

計算された属性

- せいみつぶんしりょう: 555.16600

- どういたいしつりょう: 555.1659946g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 39

- 回転可能化学結合数: 7

- 複雑さ: 889

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 138Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

じっけんとくせい

- 密度みつど: 1.47±0.1 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (2.2E-4 g/L) (25 ºC),

- PSA: 138.45000

- LogP: 3.03570

Licofelone Acyl-β-D-glucuronide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | L397740-5mg |

Licofelone Acyl-β-D-glucuronide |

1033702-58-7 | 5mg |

$4788.00 | 2023-05-18 |

Licofelone Acyl-β-D-glucuronide 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

1033702-58-7 (Licofelone Acyl-β-D-glucuronide) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量